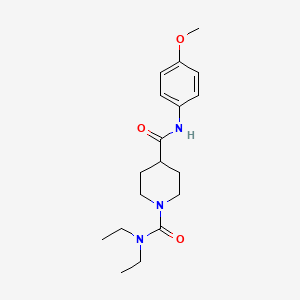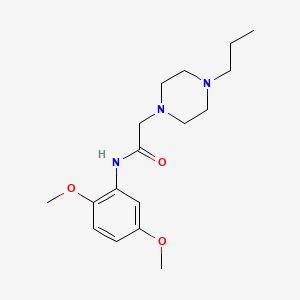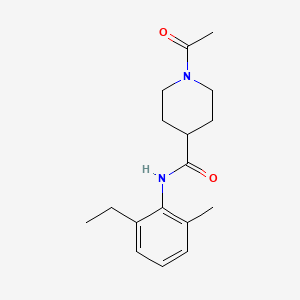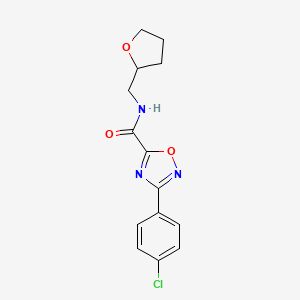
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound is known to play a crucial role in the regulation of the N-methyl-D-aspartate (NMDA) receptor, which is a key mediator of synaptic plasticity, learning, and memory.
Mechanism of Action
The mechanism of action of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves its binding to the this compound receptor and blocking its activity. The this compound receptor is a ligand-gated ion channel that is activated by the binding of glutamate. When glutamate binds to the receptor, it opens the channel and allows the influx of calcium ions, which triggers various intracellular signaling pathways. This compound binds to a specific site on the receptor and prevents the binding of glutamate, thus blocking the channel and inhibiting calcium influx.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are mainly related to its inhibition of the this compound receptor. This compound has been shown to reduce synaptic plasticity, learning, and memory in various animal models. It has also been shown to have neuroprotective effects in some studies, possibly due to its ability to reduce calcium influx and prevent excitotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in lab experiments is its specificity for the this compound receptor. This compound binds to a specific site on the receptor and blocks its activity, thus allowing researchers to investigate the role of the this compound receptor in different physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have neurotoxic effects in some studies, and its use should be carefully monitored.
Future Directions
There are several future directions for the use of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide in scientific research. One of the areas of interest is the role of the this compound receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects in some studies, and further research is needed to investigate its potential therapeutic use in these conditions. Another area of interest is the development of new this compound receptor antagonists with improved specificity and reduced toxicity. This compound has been a useful tool in investigating the role of the this compound receptor, but there is still a need for more selective and less toxic compounds for use in scientific research.
Synthesis Methods
The synthesis of N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide involves the reaction of 4-methoxybenzylamine and diethyl malonate in the presence of sodium ethoxide. The product is then treated with acetic anhydride and heated to form the final product. The yield of this reaction is typically around 60%.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(4-methoxyphenyl)-1,4-piperidinedicarboxamide has been extensively used in scientific research as an this compound receptor antagonist. This compound is known to bind to the this compound receptor and block its activity, thereby inhibiting synaptic plasticity, learning, and memory. It has been used in various studies to investigate the role of the this compound receptor in different physiological and pathological conditions, such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(4-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-12-10-14(11-13-21)17(22)19-15-6-8-16(24-3)9-7-15/h6-9,14H,4-5,10-13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJWQOWKHHJCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)

![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5349604.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)


![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)